molecular formula C22H19ClN2O3 B12010411 N'-(3-((4-Chlorobenzyl)oxy)benzylidene)-2-methoxybenzohydrazide CAS No. 764692-79-7

N'-(3-((4-Chlorobenzyl)oxy)benzylidene)-2-methoxybenzohydrazide

Cat. No.: B12010411
CAS No.: 764692-79-7
M. Wt: 394.8 g/mol
InChI Key: RHOQDFNDZJRYEP-ZVHZXABRSA-N
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Description

N’-(3-((4-Chlorobenzyl)oxy)benzylidene)-2-methoxybenzohydrazide is a chemical compound known for its unique structure and potential applications in various fields of scientific research. This compound features a benzylidene group linked to a methoxybenzohydrazide moiety, with a chlorobenzyl group attached via an ether linkage. Its molecular formula is C22H19ClN2O3, and it has a molecular weight of 394.861 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(3-((4-Chlorobenzyl)oxy)benzylidene)-2-methoxybenzohydrazide typically involves the condensation of 3-((4-chlorobenzyl)oxy)benzaldehyde with 2-methoxybenzohydrazide. The reaction is usually carried out in an organic solvent such as ethanol or methanol, under reflux conditions, and in the presence of an acid catalyst like acetic acid .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing purification techniques such as recrystallization or chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

N’-(3-((4-Chlorobenzyl)oxy)benzylidene)-2-methoxybenzohydrazide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids or ketones, while reduction could produce alcohols or amines .

Scientific Research Applications

N’-(3-((4-Chlorobenzyl)oxy)benzylidene)-2-methoxybenzohydrazide has several applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N’-(3-((4-Chlorobenzyl)oxy)benzylidene)-2-methoxybenzohydrazide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. This can result in various biological effects, such as inhibition of cell proliferation or induction of apoptosis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-(3-((4-Chlorobenzyl)oxy)benzylidene)-2-methoxybenzohydrazide stands out due to its specific structural features, such as the presence of a methoxy group and a chlorobenzyl ether linkage. These structural elements contribute to its unique chemical reactivity and potential biological activities, distinguishing it from other similar compounds .

Properties

CAS No.

764692-79-7

Molecular Formula

C22H19ClN2O3

Molecular Weight

394.8 g/mol

IUPAC Name

N-[(E)-[3-[(4-chlorophenyl)methoxy]phenyl]methylideneamino]-2-methoxybenzamide

InChI

InChI=1S/C22H19ClN2O3/c1-27-21-8-3-2-7-20(21)22(26)25-24-14-17-5-4-6-19(13-17)28-15-16-9-11-18(23)12-10-16/h2-14H,15H2,1H3,(H,25,26)/b24-14+

InChI Key

RHOQDFNDZJRYEP-ZVHZXABRSA-N

Isomeric SMILES

COC1=CC=CC=C1C(=O)N/N=C/C2=CC(=CC=C2)OCC3=CC=C(C=C3)Cl

Canonical SMILES

COC1=CC=CC=C1C(=O)NN=CC2=CC(=CC=C2)OCC3=CC=C(C=C3)Cl

Origin of Product

United States

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